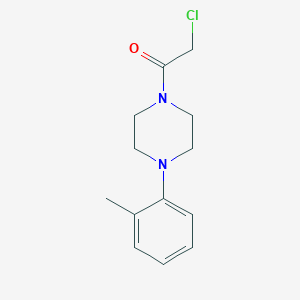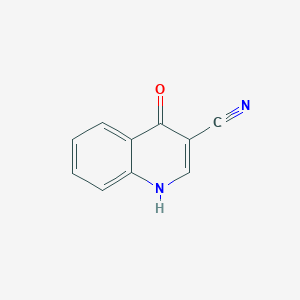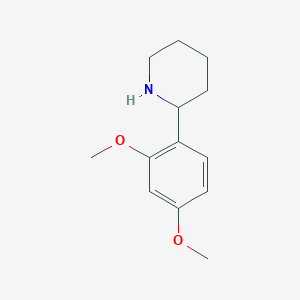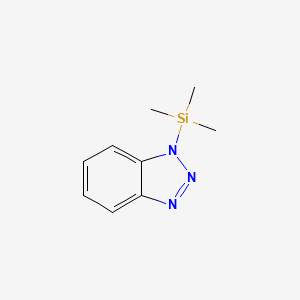![molecular formula C12H18N2O3S B1351886 1-[(4-Methoxyphenyl)sulfonyl]piperidin-4-amine CAS No. 728015-65-4](/img/structure/B1351886.png)
1-[(4-Methoxyphenyl)sulfonyl]piperidin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-[(4-Methoxyphenyl)sulfonyl]piperidin-4-amine” is a chemical compound with the molecular formula C12H18N2O3S and a molecular weight of 270.351. It is used for research purposes1.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of “1-[(4-Methoxyphenyl)sulfonyl]piperidin-4-amine”. However, piperidones, which are precursors to the piperidine ring found in this compound, have been synthesized and bio-assayed for varied activity2.Molecular Structure Analysis
The molecular structure of “1-[(4-Methoxyphenyl)sulfonyl]piperidin-4-amine” can be represented by the SMILES string: COC1=CC=C (C=C1)S (=O) (=O)N2CCC (CC2)N1.
Chemical Reactions Analysis
I couldn’t find specific information on the chemical reactions involving “1-[(4-Methoxyphenyl)sulfonyl]piperidin-4-amine”.Physical And Chemical Properties Analysis
The physical and chemical properties of “1-[(4-Methoxyphenyl)sulfonyl]piperidin-4-amine” are not fully detailed in the available resources. However, its molecular weight is 270.351.Wissenschaftliche Forschungsanwendungen
Application 1: Biological Docking and BSA Binding Studies
- Summary of the Application: This study involved the synthesis of a library of hybrids based on a triazole ring, propanamide, and azinane . The targeted hybrids were synthesized through a multistep protocol followed by two methodologies, conventional and microwave-assisted ones .
- Methods of Application: Initially, compound3 was synthesized via the room-temperature stirring of 4-methoxybenzenesulfonyl chloride (1) and ethyl ester (2). Resulting carboxylate was converted into carbohydrazide4, which was refluxed with phenyl isothiocyanate and KOH to synthesize product5 .
- Results or Outcomes: The designed hybrids were screened for their antioxidant, urease, AChE, and BChE inhibition potential .
Application 2: Synthesis and Structure Determination
- Summary of the Application: A reaction of equimolar equivalents of 1- (4-methoxyphenyl)-5-methyl-1 H -1,2,3-triazole-4-carbohydrazide ( 1) and indoline-2,3-dione ( 2) in boiling ethanol for 4 h under acidic conditions gave 1- (4-methoxyphenyl)-5-methyl- N’ - (2-oxoindolin-3-ylidene)-1 H -1,2,3-triazole-4-carbohydrazide ( 3) in 88% yield .
- Methods of Application: The structure of 3 was ascertained by NMR spectroscopy and single-crystal X-ray diffraction .
- Results or Outcomes: The 1 H NMR spectrum of 3 contains two singlets (three protons each) upfield at 2.47 and 3.83 ppm, which correspond to the methyl and methoxy protons, respectively .
Application 3: Drug Design
- Summary of the Application: Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
- Methods of Application: The review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .
- Results or Outcomes: More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder .
Application 4: Dihydrofolate Reductase (DHFR) Inhibitors
- Summary of the Application: A new series of 2-(arylamino)acetamides and N-arylacetamides containing sulfonamide moieties were designed, synthesized, characterized and assessed for their antimicrobial activity and screened for cytotoxic activity against human lung carcinoma (A-549) and human breast carcinoma (MCF-7) cell lines .
- Methods of Application: A molecular docking study was performed to identify the mode of action of the synthesized compounds and their good binding interactions were observed with the active sites of dihydrofolate reductase (DHFR) .
- Results or Outcomes: Most of the synthesized compounds showed significant activity against A-549 and MCF-7 when compared to 5-Fluorouracil (5-FU), which was used as a reference drug .
Application 5: Drug Design
- Summary of the Application: Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
- Methods of Application: The review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .
- Results or Outcomes: More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder .
Application 6: Dihydrofolate Reductase (DHFR) Inhibitors
- Summary of the Application: A new series of 2- (arylamino)acetamides and N -arylacetamides containing sulfonamide moieties were designed, synthesized, characterized and assessed for their antimicrobial activity and screened for cytotoxic activity against human lung carcinoma (A-549) and human breast carcinoma (MCF-7) cell lines .
- Methods of Application: A molecular docking study was performed to identify the mode of action of the synthesized compounds and their good binding interactions were observed with the active sites of dihydrofolate reductase (DHFR) .
- Results or Outcomes: Most of the synthesized compounds showed significant activity against A-549 and MCF-7 when compared to 5-Fluorouracil (5-FU), which was used as a reference drug .
Safety And Hazards
The safety and hazards associated with “1-[(4-Methoxyphenyl)sulfonyl]piperidin-4-amine” are not clearly stated in the available resources.
Zukünftige Richtungen
The future directions for the use and study of “1-[(4-Methoxyphenyl)sulfonyl]piperidin-4-amine” are not clearly stated in the available resources.
Please note that this information is based on the available resources and may not be fully comprehensive. For more detailed information, please refer to specific scientific literature and resources.
Eigenschaften
IUPAC Name |
1-(4-methoxyphenyl)sulfonylpiperidin-4-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O3S/c1-17-11-2-4-12(5-3-11)18(15,16)14-8-6-10(13)7-9-14/h2-5,10H,6-9,13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGTORACXJFLSNT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-Methoxyphenyl)sulfonyl]piperidin-4-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N,N-Dimethyl[2-(2-pyrrolidinyl)phenyl]methanamine](/img/structure/B1351803.png)
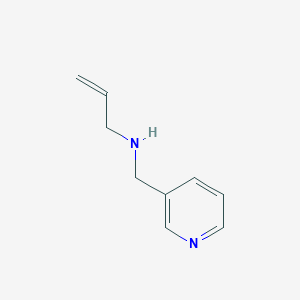
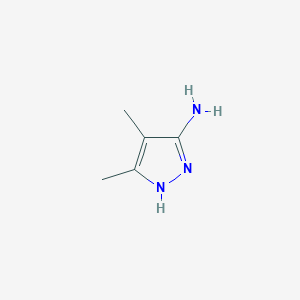
![4-chloro-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1351813.png)

![5-(4-Chlorophenyl)[1,3]thiazolo[2,3-c][1,2,4]triazole-3-thiol](/img/structure/B1351818.png)
